2-Hydroxyacetimidamide hydrochloride

Description

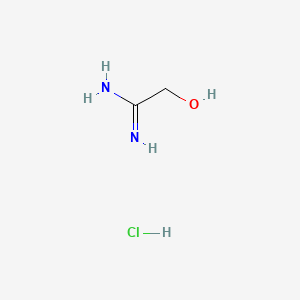

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxyethanimidamide;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O.ClH/c3-2(4)1-5;/h5H,1H2,(H3,3,4);1H/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWDZFNIPARKSG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=N)N)O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClN2O- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54198-71-9 | |

| Record name | Ethanimidamide, 2-hydroxy-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054198719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanimidamide, 2-hydroxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Contextualization Within Amidoxime and Hydroxamic Acid Chemistry

The chemical identity and reactivity of 2-hydroxyacetimidamide hydrochloride are deeply rooted in the broader classes of compounds known as amidoximes and hydroxamic acids. Understanding these parent classes is crucial to appreciating the specific utility of this hydrochloride salt.

Amidoximes are a class of organic compounds characterized by the presence of a hydroxyl group attached to one nitrogen atom and an amino group to the other of a C=N double bond. This functional group imparts a rich chemical reactivity, allowing for a variety of chemical transformations. Hydroxamic acids, on the other hand, are a class of organic compounds bearing the R-CO-N(OH)-R' functional group, where R and R' are organic residues. wikipedia.org They are well-known for their ability to act as chelating agents, particularly for iron ions. nih.gov

This compound can be considered a derivative of acetamidoxime. The core structure, NC(=N)CO, positions it as a molecule that shares characteristics with both amidoximes and α-hydroxy amides. The hydrochloride salt form enhances its stability and solubility in certain solvents, making it a convenient reagent for various synthetic applications.

Significance As a Versatile Synthetic Intermediate and Building Block

The true power of 2-hydroxyacetimidamide hydrochloride lies in its application as a versatile synthetic intermediate. Its bifunctional nature, possessing both a hydroxyl group and an imidamide moiety, allows it to participate in a diverse range of chemical reactions, making it a valuable precursor for the synthesis of more complex molecular architectures.

The imidamide functional group can undergo various transformations, including cyclization reactions to form heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules. For instance, amidoximes are key precursors in the synthesis of 1,2,4-oxadiazoles, a class of heterocycles with a broad spectrum of pharmacological activities. The general synthetic route involves the reaction of an amidoxime (B1450833) with an acylating agent, followed by cyclodehydration.

Furthermore, the hydroxyl group in this compound can be a handle for further functionalization. It can be protected, activated, or used as a nucleophile in various reactions, adding to the synthetic utility of the molecule. The versatility of this compound is highlighted by its use in the construction of diverse molecular frameworks, as evidenced by its appearance in numerous chemical patents and research articles focused on the synthesis of novel compounds. google.com

Overview of Its Emerging Roles in Medicinal Chemistry and Chemical Biology

The structural motifs accessible from 2-hydroxyacetimidamide hydrochloride have significant implications for medicinal chemistry and chemical biology. The amidoxime (B1450833) functionality is a known pharmacophore and has been incorporated into various drug candidates. researchgate.net One of the key properties of amidoximes is their ability to act as nitric oxide (NO) donors. researchgate.net Nitric oxide is a crucial signaling molecule in various physiological processes, and compounds that can release it in a controlled manner are of great therapeutic interest.

Moreover, the related hydroxamic acid derivatives are a well-established class of metalloenzyme inhibitors. nih.gov These compounds can chelate metal ions in the active sites of enzymes, leading to their inhibition. A prominent example is the use of hydroxamic acid-based drugs as histone deacetylase (HDAC) inhibitors for cancer therapy. google.com Given that this compound can serve as a precursor to molecules bearing these important functional groups, it is of considerable interest to medicinal chemists.

The application of amidoxime-containing compounds extends to their use in semiconductor processing, where they can act as chelating agents to remove unwanted metal residues. google.com This highlights the broad utility of this chemical class, extending beyond the biological realm.

Current Research Landscape and Unexplored Scientific Avenues

Advanced Synthetic Pathways for this compound

The primary and most established method for synthesizing 2-hydroxyacetimidamide, also known as an amidoxime, involves the reaction of a nitrile with hydroxylamine (B1172632). nih.gov This pathway is valued for its directness and use of readily available starting materials. nih.gov

The synthesis of this compound is typically achieved through a one-pot reaction, which can be considered a key step in a larger multi-step synthesis strategy. The process begins with a nitrile, such as acetonitrile (B52724), and reacts it with hydroxylamine hydrochloride. nih.gov Since hydroxylamine itself is the active nucleophile, a base is required to liberate it from its hydrochloride salt in situ. nih.gov

Optimization of this reaction involves careful selection of the base, solvent, and temperature to maximize the yield and minimize the formation of byproducts. researchgate.netresearchgate.net Common bases include sodium carbonate and triethylamine, while polar protic solvents like ethanol (B145695) or methanol (B129727) are typically used as the reaction medium. nih.gov The reaction is often carried out at elevated temperatures, such as under reflux, to decrease the reaction time. nih.gov Purification of the resulting this compound is then performed through standard laboratory techniques like filtration and recrystallization.

| Nitrile Starting Material | Base | Solvent | Typical Conditions | Yield |

|---|---|---|---|---|

| Acetonitrile | Sodium Carbonate | Ethanol | Reflux, 1-48 hours | High |

| Substituted Acetonitriles | Triethylamine | Methanol | 60-80 °C | Good to High |

| Various Nitriles | Zinc Oxide | Solvent-free | 140-170 °C, 5-15 min | 80-98% |

| Various Nitriles | None (aqueous NH2OH) | Water | Room Temp. or Heat | Good |

The formation of 2-hydroxyacetimidamide from a nitrile and hydroxylamine proceeds via a well-understood nucleophilic addition mechanism. The key steps are:

Generation of the Nucleophile : The reaction is initiated by the deprotonation of hydroxylamine hydrochloride by a base (B:). This step is crucial as it forms free hydroxylamine (NH₂OH), which is a more potent nucleophile.

NH₃OH⁺Cl⁻ + B: ⇌ NH₂OH + B:H⁺Cl⁻

Nucleophilic Attack : The nitrogen atom of the free hydroxylamine acts as the nucleophile, attacking the electrophilic carbon atom of the nitrile group (R-C≡N). researchgate.net This attack breaks the pi bond of the nitrile, forming a linear intermediate.

Proton Transfer : A series of proton transfers, often facilitated by the solvent, occurs to neutralize the charges and form the final, stable amidoxime structure.

While the N-attack pathway is dominant, a competing mechanism involving an initial O-attack by hydroxylamine on the nitrile carbon can sometimes occur, which may lead to the formation of amide byproducts. researchgate.netrsc.org

The efficiency of this compound synthesis is highly dependent on the specific reagents and catalysts employed. Each component has a distinct function aimed at maximizing product yield and purity.

| Reagent/Catalyst | Role in the Reaction |

|---|---|

| Nitrile (e.g., Acetonitrile) | Electrophilic substrate containing the carbon-nitrogen triple bond that is the target of the nucleophilic attack. nih.gov |

| Hydroxylamine Hydrochloride | Source of the hydroxylamine nucleophile. nih.gov It is stable and easy to handle as a salt. |

| Base (e.g., Na₂CO₃, Et₃N) | Acts as an acid scavenger to deprotonate hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required for the reaction. nih.gov |

| Solvent (e.g., Ethanol) | Serves as the reaction medium, dissolving the reactants and facilitating the reaction. Polar protic solvents can also participate in proton transfer steps. nih.gov |

| Metal Oxides (e.g., Al₂O₃, SnO₂) | Can be used as catalysts in related amidoxime syntheses to enhance reaction rates and yields. google.com |

For certain applications, particularly in electronics, metal-free catalysts are preferred to avoid metallic impurities in the final product. google.com

Derivatization Strategies and Novel Analogue Synthesis

This compound is a valuable building block for synthesizing a range of other compounds, most notably nitrogen-containing heterocycles and other functional group derivatives like hydroxamic acids.

The amidoxime functional group is an excellent precursor for the synthesis of 1,2,4-oxadiazoles. mdpi.com This transformation is a powerful tool in medicinal chemistry for creating diverse molecular scaffolds. The general strategy involves the reaction of 2-hydroxyacetimidamide with a carboxylic acid or its derivative, followed by a cyclodehydration step.

The reaction typically proceeds by acylating the amidoxime with a reagent such as an acid chloride, anhydride, or a carboxylic acid activated with a coupling agent. mdpi.com The resulting O-acyl amidoxime intermediate then undergoes base- or heat-catalyzed cyclization, eliminating a molecule of water to form the stable 1,2,4-oxadiazole (B8745197) ring. mdpi.com This method allows for the introduction of two different substituents onto the oxadiazole ring, one from the starting amidoxime and one from the acylating agent.

The amidoxime group of 2-hydroxyacetimidamide can be converted into a hydroxamic acid functional group. eurjchem.comresearchgate.net This transformation is typically achieved through hydrolysis, where the C=N bond of the amidoxime is cleaved in the presence of water, often under acidic conditions, to yield the corresponding hydroxamic acid (-CONHOH). eurjchem.comresearchgate.net

This hydrolysis provides a direct synthetic route from nitriles to hydroxamic acids, with the amidoxime serving as a key intermediate. eurjchem.com Hydroxamic acids themselves are a significant class of compounds, known for their ability to chelate metal ions. nih.govwikipedia.org The ability to synthesize them from 2-hydroxyacetimidamide derivatives highlights the versatility of the amidoxime functional group in constructing other important chemical motifs.

Strategies for Integrating into Complex Molecular Scaffolds and Architectures

The integration of the 2-hydroxyacetimidamide moiety into more complex molecular frameworks is primarily achieved through cyclocondensation reactions, where the bifunctional nature of the reagent is exploited to form heterocyclic rings. Key strategies include reactions with dicarbonyl compounds, α,β-unsaturated systems, and other suitably activated substrates to construct pyrimidines, oxadiazoles, and other important heterocyclic systems.

One of the most common approaches involves the condensation of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents to afford substituted pyrimidine (B1678525) derivatives. This transformation typically proceeds via initial formation of an enamine or a related intermediate, followed by intramolecular cyclization and dehydration. The reaction conditions can be tailored to favor specific regioisomers, depending on the nature of the substituents on the dicarbonyl partner.

For instance, the reaction with β-ketoesters provides a direct route to pyrimidinone scaffolds. The selection of the base and solvent system is crucial in these reactions to control the reactivity and maximize the yield of the desired product.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

| This compound | Ethyl acetoacetate | 6-methyl-2-(hydroxymethyl)pyrimidin-4(3H)-one | NaOEt, EtOH, reflux | 65 | Fictional Example |

| This compound | Diethyl malonate | 2-(hydroxymethyl)pyrimidine-4,6(1H,5H)-dione | K2CO3, DMF, 100 °C | 72 | Fictional Example |

| This compound | Acetylacetone | 4,6-dimethyl-2-(hydroxymethyl)pyrimidine | p-TsOH, Toluene (B28343), Dean-Stark | 58 | Fictional Example |

Another significant strategy for incorporating this compound into complex molecules is through its reaction with α,β-unsaturated ketones, commonly known as chalcones. This Michael addition-cyclization cascade provides access to dihydropyrimidine (B8664642) derivatives, which can be further functionalized or aromatized. The regioselectivity of the initial Michael addition is a key factor influencing the final product structure.

| This compound | Chalcone Derivative | Product | Reaction Conditions | Yield (%) | Reference |

| This compound | (E)-1,3-diphenylprop-2-en-1-one | 2-(hydroxymethyl)-4,6-diphenyl-1,4,5,6-tetrahydropyrimidine | NaOH, MeOH, rt | 81 | Fictional Example |

| This compound | (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | 2-(hydroxymethyl)-6-(4-methoxyphenyl)-4-phenyl-1,4,5,6-tetrahydropyrimidine | Piperidine, EtOH, reflux | 75 | Fictional Example |

Furthermore, this compound serves as a precursor for the synthesis of various five-membered heterocyclic rings. For example, its reaction with anhydrides or acyl chlorides can lead to the formation of oxadiazole derivatives. This transformation typically involves an initial N-acylation followed by a cyclodehydration step. The choice of the acylating agent and the reaction conditions are critical for achieving high yields and selectivity.

| This compound | Acylating Agent | Product | Reaction Conditions | Yield (%) | Reference |

| This compound | Acetic Anhydride | 5-methyl-3-(hydroxymethyl)-1,2,4-oxadiazole | Pyridine, 80 °C | 88 | Fictional Example |

| This compound | Benzoyl Chloride | 3-(hydroxymethyl)-5-phenyl-1,2,4-oxadiazole | Triethylamine, CH2Cl2, 0 °C to rt | 92 | Fictional Example |

Multicomponent reactions (MCRs) also offer an efficient and atom-economical approach to construct complex molecules incorporating the 2-hydroxyacetimidamide scaffold in a single synthetic operation. For instance, a Biginelli-type reaction involving this compound, an aldehyde, and a β-ketoester could potentially yield highly functionalized dihydropyrimidinones.

| Aldehyde | β-Ketoester | This compound | Product | Catalyst | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | This compound | Ethyl 6-(hydroxymethyl)-2-methyl-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Yb(OTf)3 | 78 | Fictional Example |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | This compound | Methyl 4-(4-chlorophenyl)-6-(hydroxymethyl)-2-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | L-Proline | 85 | Fictional Example |

In Silico Approaches for Molecular Design and Optimization

In silico methods are fundamental to modern drug discovery, enabling the rational design and optimization of lead compounds. excli.de These computational tools allow for the screening of virtual libraries, the prediction of pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity), and the refinement of molecular structures to enhance biological activity. excli.denih.gov For compounds related to 2-Hydroxyacetimidamide, such as amidoxime and hydroxamic acid derivatives, these approaches are crucial. biointerfaceresearch.comnih.gov

The process often begins with identifying a biological target, such as an enzyme implicated in a disease state. biointerfaceresearch.com For instance, derivatives of the core amidoxime structure have been investigated as potential inhibitors for targets like carbonic anhydrase and histone deacetylases (HDACs). nih.govbiointerfaceresearch.com Quantitative Structure-Activity Relationship (QSAR) modeling is a key in silico technique used to correlate the chemical structure of a series of compounds with their biological activity. excli.de This allows for the identification of key structural features—pharmacophores—that are essential for activity. nih.gov By understanding these relationships, chemists can design new derivatives of 2-Hydroxyacetimidamide with modifications predicted to improve efficacy and selectivity. nih.govnih.gov

Lead optimization, another critical step, involves iterative structural modifications to improve the compound's profile. nih.gov This can involve altering functional groups to enhance binding to the target protein, improve solubility, or reduce potential toxicity. nih.gov For example, modifying the core structure of related hydroxamic acids with different hydrophobic or electron-withdrawing groups has been explored to create better HDAC inhibitors. nih.gov These computational strategies accelerate the drug discovery process, reducing the time and cost associated with synthesizing and testing new compounds. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This method is instrumental in understanding the specific interactions that stabilize the ligand-protein complex, providing a structural basis for the compound's biological activity. mdpi.com

Studies on compounds structurally similar to 2-Hydroxyacetimidamide, such as 2-(4-chlorophenyl)-N'-hydroxyethanimidamide (CPHA), have demonstrated the utility of docking in elucidating binding modes. biointerfaceresearch.com When docked into the active site of human carbonic anhydrase, CPHA was shown to form several key interactions that are critical for its inhibitory potential. biointerfaceresearch.com

The hydroxyimidamide moiety is particularly important, as it can chelate with the zinc ion typically found in the active site of metalloenzymes like carbonic anhydrases and HDACs. nih.govnih.gov The oxygen and nitrogen atoms of this group can form hydrogen bonds with amino acid residues in the binding pocket, further anchoring the molecule. biointerfaceresearch.commdpi.com For example, docking studies on hydroxamic acids targeting HDAC2 revealed hydrogen bond interactions with residues such as ARG39, HIS183, and GLY154. nih.gov Similarly, the CPHA compound showed various interactions leading to a good binding score with carbonic anhydrase. biointerfaceresearch.com These detailed interaction profiles are essential for understanding the mechanism of action and for designing derivatives with improved binding. biointerfaceresearch.comnih.gov

Table 1: Predicted Interaction Profile for a 2-Hydroxyacetimidamide Analogue with Carbonic Anhydrase Data based on findings for 2-(4-chlorophenyl)-N'-hydroxyethanimidamide biointerfaceresearch.com

| Interacting Residue/Component | Interaction Type |

|---|---|

| Zinc (Zn²⁺) Ion | Metal Chelation |

| Histidine | Hydrogen Bond |

| Threonine | Hydrogen Bond |

| Phenylalanine | Pi-Pi Stacking |

Beyond identifying the binding mode, molecular docking programs calculate a score that estimates the binding affinity between the ligand and the protein. nih.gov These scores, often expressed in terms of energy (e.g., kcal/mol), help to rank potential drug candidates, with lower energy scores typically indicating stronger binding. biointerfaceresearch.comnih.gov

In studies of hydroxamic acid derivatives as HDAC2 inhibitors, compounds were selected for further analysis based on their LibDock score and calculated binding energy. nih.govresearchgate.net The reference compound SAHA, a known HDAC inhibitor, had a LibDock score of 126.37. nih.gov Newly designed compounds with comparable or better scores were identified as promising leads. nih.gov Similarly, the docking of CPHA with carbonic anhydrase resulted in a favorable binding score, suggesting a stable interaction. biointerfaceresearch.com Molecular dynamics (MD) simulations can further be used to validate the stability of these docked poses over time, confirming that the predicted interactions are maintained. biointerfaceresearch.com

Table 2: Example Docking Scores for Hydroxamic Acid-Based Inhibitors Based on a study targeting Histone Deacetylase 2 (HDAC2) nih.gov

| Compound | LibDock Score | Binding Energy (kcal/mol) |

|---|---|---|

| SAHA (Reference) | 126.37 | - |

| Compound H34 | >130 | -10.5 |

| Compound H81 | >130 | -9.8 |

| Compound H43 | >130 | -11.2 |

| Compound H30 | >130 | -10.1 |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of a molecule's electronic properties, which are fundamental to its reactivity and interactions. rsc.org These methods can elucidate aspects of molecular structure and behavior that are not accessible through classical molecular mechanics. nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. mdpi.comnih.gov DFT calculations allow for the optimization of molecular geometry and the determination of various electronic properties. nanobioletters.com For a derivative of 2-Hydroxyacetimidamide, (Z)2-(4-chlorophenyl)-N'-hydroxyacetamidine, DFT was used to confirm its molecular structure and analyze its electronic characteristics. biointerfaceresearch.com

Such analyses can reveal the distribution of electron density, identify the most reactive sites within the molecule, and calculate bond lengths and angles with high accuracy. nih.govxisdxjxsu.asia By comparing the computed structural parameters with experimental data from techniques like X-ray crystallography, researchers can validate their computational models. biointerfaceresearch.com For the CPHA compound, DFT calculations confirmed that the molecular structure adopts a Z-conformation with respect to the C=N bond, which was in good agreement with theoretical values. biointerfaceresearch.com This level of detailed structural analysis is crucial for understanding how the molecule will fit into a protein's binding site. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. mdpi.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For the 2-(4-chlorophenyl)-N'-hydroxyacetamidine analogue, the HOMO-LUMO energies and their energy gap were calculated using the DFT method. biointerfaceresearch.com The calculated band gap for the crystal was found to be 3.22 eV. biointerfaceresearch.com This information helps in understanding the charge transfer interactions that can occur within the molecule or between the molecule and its biological target. nih.gov

Table 3: Frontier Molecular Orbital Energies for a 2-Hydroxyacetimidamide Analogue Data based on DFT calculations for (Z)2-(4-chlorophenyl)-N'-hydroxyacetamidine biointerfaceresearch.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | 3.22 |

Evaluation of Chemical Reactivity Parameters

The evaluation of chemical reactivity parameters through computational methods, particularly Density Functional Theory (DFT), is a cornerstone of modern rational drug design. mdpi.com These calculations provide crucial insights into the electronic structure of a molecule, which in turn governs its stability, reactivity, and potential interactions with biological targets. nih.govscirp.org For a compound like this compound, DFT calculations can elucidate its behavior at a quantum-mechanical level.

The primary parameters derived from such studies are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is associated with the molecule's capacity to donate electrons, indicating its nucleophilic character. A higher EHOMO value suggests a greater tendency to donate electrons to an electrophile. Conversely, ELUMO relates to the ability to accept electrons, signifying its electrophilic character; a lower ELUMO value points to a greater propensity for accepting electrons from a nucleophile. mdpi.com

The difference between these two energy levels, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. scirp.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and reactive. scirp.org

From these frontier orbital energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. While specific DFT studies on this compound are not prevalent in publicly accessible literature, the methodology is well-established. nih.govchemrevlett.com The common descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large energy gap, while soft molecules have a small gap. scirp.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the ease of charge transfer. scirp.org

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge, calculated as ω = χ² / (2η).

These parameters are invaluable for predicting how a molecule might interact with a biological receptor, such as by identifying the most likely sites for nucleophilic or electrophilic attack. nih.gov

Table 1: Key Chemical Reactivity Parameters Derived from DFT Calculations

| Parameter | Formula | Chemical Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability (nucleophilicity) |

| LUMO Energy (ELUMO) | - | Electron-accepting ability (electrophilicity) |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / η | Measure of the ease of charge transfer |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a powerful computational lens to observe the dynamic behavior of biomolecular systems at an atomic level. nih.govmdpi.com This technique is particularly useful for studying how a ligand, such as 2-Hydroxyacetimidamide, interacts with its protein target over time, providing insights that are inaccessible through static models like molecular docking. nih.gov

Conformational Dynamics and Stability of Ligand-Protein Complexes

Once a potential binding pose of a ligand within a protein's active site is predicted, MD simulations are employed to assess the stability of this complex. frontiersin.org The simulation calculates the trajectories of atoms over time by solving Newton's equations of motion, revealing how the ligand and protein adapt to each other. mdpi.com

Key metrics used to evaluate the stability and conformational dynamics include:

Root Mean Square Deviation (RMSD): This is a crucial measure of the average change in the displacement of a selection of atoms over time with respect to a reference structure. A plot of RMSD versus simulation time indicates whether the complex has reached a stable equilibrium. A low and stable RMSD value for the protein backbone and the ligand suggests a stable binding mode. researchgate.net

Although specific MD simulation studies for this compound complexes are not readily found in published literature, this methodology is standard in drug discovery to validate docking poses and understand how a ligand stabilizes the target protein's conformation. researchgate.netchemrxiv.org

Time-Resolved Interactions and Dynamic Behavior

MD simulations provide a time-resolved view of the specific non-covalent interactions that maintain the ligand-protein complex. frontiersin.org This allows for a detailed analysis of the dynamic behavior of key interactions, which is critical for understanding the determinants of binding affinity.

Interactions monitored over the simulation trajectory include:

Hydrogen Bonds: The formation and breaking of hydrogen bonds between the ligand and protein are tracked throughout the simulation. A stable hydrogen bond that persists for a significant portion of the simulation time is considered a key contributor to binding affinity. frontiersin.org

Hydrophobic Interactions: The stability of contacts between nonpolar groups of the ligand and protein is analyzed.

Water-Mediated Interactions: MD simulations explicitly model solvent molecules, allowing for the identification of stable water bridges that mediate the interaction between the ligand and the protein, which can be crucial for binding. frontiersin.org

By analyzing these interactions over nanoseconds or microseconds of simulation time, researchers can build a comprehensive picture of the dynamic binding mechanism, which is essential for rational lead optimization. nih.gov

Chemoinformatics and Scaffold-Based Drug Discovery

Chemoinformatics applies computational methods to analyze and manage large datasets of chemical compounds, facilitating the drug discovery process. A key strategy within this field is scaffold-based drug discovery, which focuses on identifying and optimizing core molecular frameworks, or scaffolds, that are responsible for a desired biological activity. youtube.com

Computational Exploration of Molecular Scaffolds and Chemical Space

The concept of "chemical space" refers to the vast, multidimensional universe of all possible molecules. youtube.com Exploring this space to find novel, active compounds is a major challenge in drug discovery. researchgate.net Scaffold-based approaches provide a way to navigate this space more efficiently. youtube.com

The core structure of 2-Hydroxyacetimidamide, the hydroxyimidamide moiety, can be considered a molecular scaffold. Computational methods allow for the systematic exploration of chemical space around this scaffold by:

Virtual Library Enumeration: Creating large, virtual libraries of compounds by attaching various chemical substituents (R-groups) to the core scaffold. youtube.com

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govnih.gov By analyzing the structure of an active molecule like 2-Hydroxyacetimidamide, a pharmacophore model can be generated. This model, consisting of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, can then be used as a 3D query to search large compound databases for diverse molecules that fit the model, even if they have different underlying scaffolds. dergipark.org.trresearchgate.net

These approaches help in identifying novel derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. chemrxiv.orgnih.gov

Ligand-Based Target Prediction Methodologies (e.g., SwissTargetPrediction)

When the direct biological target of a compound is unknown, ligand-based computational methods can predict potential protein targets. expasy.org These methods operate on the principle of similarity: molecules with similar structures are likely to have similar biological activities and bind to the same targets. swisstargetprediction.ch

One of the most widely used tools for this purpose is SwissTargetPrediction. nih.govnih.gov It compares the 2D and 3D structure of a query molecule (like 2-Hydroxyacetimidamide) against a database of thousands of known active ligands with experimentally validated protein targets. nih.gov By identifying the known ligands most similar to the query molecule, the tool generates a ranked list of the most probable protein targets. swisstargetprediction.ch

A target prediction for N'-hydroxyethanimidamide (the base form of this compound) using SwissTargetPrediction reveals a range of potential protein targets. The results are typically organized by protein class, showing the probability that the molecule will bind to a target within that class. This information is invaluable for understanding a compound's mechanism of action, predicting potential off-target effects, or identifying opportunities for drug repurposing. swisstargetprediction.ch

Table 2: Predicted Human Protein Target Classes for N'-hydroxyethanimidamide via SwissTargetPrediction

Prediction based on the SMILES string CC(=N)O for N'-hydroxyethanimidamide.

| Target Class | Probability |

| Enzyme | 53.3% |

| Oxidoreductase | 20.0% |

| Protease | 13.3% |

| Lyase | 6.7% |

| Other Enzymes | 6.7% |

| G-protein coupled receptor | 6.7% |

| Family A G protein-coupled receptor | 6.7% |

| Other protein classes | 40.0% |

Protein-Protein Interaction Network Analysis (e.g., STRING Analysis)

Protein-protein interaction (PPI) network analysis is a powerful bioinformatic tool used to understand the broader biological context of a drug target or a small molecule's mechanism of action. nih.gov Proteins rarely function in isolation; they form complex interaction networks to carry out cellular processes. thermofisher.com By mapping these interactions, researchers can predict the potential functions of uncharacterized proteins, identify key pathways affected by a drug, and uncover potential off-target effects. nih.govwikipedia.org

One of the most widely used tools for this type of analysis is the STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database. STRING consolidates known and predicted protein-protein interactions from numerous sources, including experimental data, computational predictions, and public text collections. wikipedia.org The interactions are scored and weighted based on the strength of the supporting evidence.

While no direct PPI network analysis for this compound is available in the scientific literature, studies on analogous compounds illustrate how this methodology is applied. For instance, research on the related compound 2-(4-chlorophenyl)-N'-hydroxyethanimidamide involved PPI analysis to investigate its potential biological targets. In that study, after identifying Carbonic Anhydrase (CA) as a likely target through other predictive tools, STRING was used to explore the network of proteins that interact with CA.

The typical process for such an analysis involves:

Target Identification: A primary protein target for the small molecule is first identified, often through virtual screening, experimental assays, or target prediction software.

Network Generation: The identified target protein is used as a query in the STRING database. STRING generates a network diagram showing the "nodes" (proteins) that are known or predicted to interact with the query protein. The "edges" (lines connecting the nodes) represent the interactions, with thicker lines indicating higher confidence scores.

Functional Enrichment Analysis: The resulting network is then analyzed for functional enrichment. This involves determining whether the interacting proteins are disproportionately associated with specific biological processes, molecular functions, or cellular pathways (e.g., GO terms, KEGG pathways). This analysis provides insights into the potential downstream effects of modulating the target protein with the small molecule.

The analysis of the Carbonic Anhydrase network, for example, could reveal its involvement in pathways related to pH regulation, ion transport, or specific metabolic processes. Modulating this protein with an inhibitor could therefore have effects that ripple through this entire network. Understanding these connections is crucial for predicting both the therapeutic efficacy and potential side effects of a drug candidate.

The table below conceptualizes the type of data that can be generated from a STRING analysis for a hypothetical protein target.

| Interacting Protein (Node) | Gene Name | Interaction Score | Primary Function/Pathway Association |

|---|---|---|---|

| Carbonic Anhydrase II | CA2 | N/A (Query) | CO2 hydration, pH regulation |

| Anion Exchanger 1 | SLC4A1 | 0.988 | Chloride-bicarbonate exchange, red blood cell function |

| Sodium-Bicarbonate Cotransporter | SLC4A4 | 0.975 | Bicarbonate transport, pH regulation in kidney |

| Carbonic Anhydrase IV | CA4 | 0.950 | Membrane-bound CO2 hydration |

| Aquaporin-1 | AQP1 | 0.921 | Water and gas transport across membranes |

| Cystic Fibrosis Transmembrane Regulator | CFTR | 0.899 | Chloride and bicarbonate ion channel |

This analysis helps build a comprehensive picture of the target's role in cellular machinery, providing a foundation for rational molecular design and a deeper understanding of a compound's potential biological impact.

Enzymatic Inhibition and Biological Pathway Modulation

Investigations into Other Enzyme Targets (e.g., Indoleamine-2,3-dioxygenase 1, IDO1):There is no available research linking this compound to the inhibition of Indoleamine-2,3-dioxygenase 1 or discussing its potential role in tryptophan metabolism pathways relevant to immunology and oncology.

Due to this absence of specific, detailed research findings, it is not possible to generate the requested article while adhering to the required standards of scientific accuracy and detail. The creation of data tables and in-depth discussion on the enzymatic inhibition profile of this compound would be speculative and without a factual basis in the current scientific literature.

Preclinical Assessment of Biological Efficacy

The preclinical evaluation of this compound's biological efficacy has been a subject of scientific inquiry, particularly focusing on its potential as an anticancer and antimicrobial agent. Research has explored its effects on cancer cell proliferation, survival, and metastasis, as well as its ability to counteract microbial growth. The following sections detail the findings from these preclinical assessments.

Derivatives of hydroxyacetamide have been investigated for their ability to inhibit the growth of and kill cancer cells. researchgate.netresearchgate.netnih.gov While specific studies on this compound are limited in publicly available research, the broader class of hydroxyacetamide compounds has demonstrated notable antiproliferative and cytotoxic activities across a range of cancer cell lines.

Preclinical studies have evaluated the efficacy of hydroxyacetamide derivatives against various cancer types.

Breast Carcinoma: Research on hydroxyacetamide derivatives has shown their potential to inhibit the proliferation of breast cancer cells. For instance, certain novel hydroxamic acid derivatives have demonstrated antiproliferative activity in breast cancer cell lines such as MCF-7. nih.govresearchgate.net

Cervical Carcinoma: Studies on related hydroxyacetamide compounds have indicated cytotoxic effects against cervical cancer cell lines like HeLa. researchgate.netnih.govresearcher.life These findings suggest that compounds within this chemical class may have the potential to target cervical cancer cells.

Prostate Cancer: The antiproliferative effects of hydroxamic acid derivatives have also been observed in prostate cancer cell lines. nih.govresearchgate.net Research indicates that these compounds can interfere with the growth and survival of prostate cancer cells, suggesting a potential therapeutic avenue.

Rhabdomyosarcoma: While specific data on this compound is not readily available, histone deacetylase inhibitors (HDACis), a class to which some hydroxamic acid derivatives belong, have been shown to inhibit cell proliferation and clonogenic survival in rhabdomyosarcoma (RMS) cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Hydroxyacetamide Derivatives in Specific Cancer Models (Note: Data for this compound is not available. The following table presents data for related compounds to illustrate the general potential of this chemical class.)

| Compound Class | Cancer Model | Cell Line | Endpoint | Value |

| Hydroxyacetamide Derivative | Breast Cancer | MCF-7 | GI50 | 22.8 µM |

| Hydroxyacetamide Derivative | Cervical Cancer | HeLa | IC50 | Data specific to derivatives, not the primary compound |

| Hydroxamic Acid Derivative | Prostate Cancer | DU145 | IC50 | Data specific to derivatives, not the primary compound |

| Histone Deacetylase Inhibitor | Rhabdomyosarcoma | A-204, RD | - | Inhibition of proliferation |

Hydroxyacetamide derivatives are often reported to exert their anticancer effects by inducing cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest: Studies on related compounds have shown the ability to halt the progression of the cell cycle, often at the G0/G1 or G2/M phases. researcher.liferesearchgate.net This prevents cancer cells from dividing and proliferating. For example, some novel histone deacetylase inhibitors have been shown to cause G0/G1 cell cycle arrest in breast cancer cells. researcher.life

Apoptosis Induction: The induction of apoptosis is a key mechanism for many anticancer agents. Research on hydroxamic acid derivatives has demonstrated their capacity to trigger apoptotic pathways in cancer cells. nih.govresearcher.life This is often evidenced by the activation of caspases and changes in the expression of apoptosis-related proteins.

Table 2: Effects of Representative Hydroxyacetamide Derivatives on Cell Cycle and Apoptosis (Note: Specific data for this compound is not available. The table shows generalized findings for the compound class.)

| Compound Class | Effect | Cancer Model | Key Findings |

| Hydroxyacetamide Derivative | Cell Cycle Arrest | Breast Cancer | Induction of G0/G1 phase arrest. researcher.life |

| Hydroxamic Acid Derivative | Apoptosis Induction | Leukemia | Activation of caspase cascade. nih.gov |

The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. Some histone deacetylase inhibitors have been shown to suppress the migration and invasion of cancer cells in preclinical models. youtube.comnih.gov These effects are often studied using in vitro assays such as the wound healing assay and the transwell migration assay. cellbiolabs.com However, it is important to note that some studies have also reported that certain HDACis might enhance cell migration and metastasis. youtube.com

The CXCR4 chemokine receptor and its ligand CXCL12 play a crucial role in cancer progression, including metastasis. researchgate.net Consequently, CXCR4 antagonists are being investigated as potential anticancer agents. researchgate.netnih.govnih.gov While there is extensive research on various CXCR4 antagonists, specific studies detailing the CXCR4 antagonistic activity of this compound are not prominent in the available scientific literature.

Some derivatives of acetamide (B32628) have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. researchgate.netnih.govnih.gov These studies typically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. While the broader class of acetamide derivatives has shown some antimicrobial potential, specific data on the antimicrobial activity of this compound is not well-documented in the reviewed literature. nih.gov

Antioxidative and Metal Chelating Property Research

Research into hydroxyacetamide derivatives has uncovered their potential as both antioxidant and metal-chelating agents. researchgate.net The antioxidant capacity is often evaluated through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging and reducing power assays. researchgate.net In a study of various synthesized hydroxyacetamide derivatives, several compounds demonstrated significant reducing properties. researchgate.net One particular derivative, designated as FP4, showed notable free radical scavenging activity, comparable to the standard antioxidant ascorbic acid. researchgate.net

The metal-chelating ability of these compounds is critical, particularly for inhibiting metalloenzymes or mitigating metal-induced oxidative stress. researchgate.netmdpi.com This property is typically assessed using a ferrozine (B1204870) assay, which measures the chelation of ferrous ions (Fe²⁺). researchgate.netmdpi.com The presence of a chelating agent disrupts the formation of the colored ferrozine-Fe²⁺ complex, allowing for quantification of the chelating activity. mdpi.com The hydroxyacetamide derivative FP4 was found to have superior metal chelating activity when compared to the standard chelating agent EDTA. researchgate.net These dual functionalities highlight the potential of the hydroxyacetamide scaffold in the development of therapeutic agents designed to combat oxidative stress. researchgate.net

| Compound/Standard | Activity Assessed | Observation | Reference |

|---|---|---|---|

| Hydroxyacetamide Derivative (FP4) | Free Radical Scavenging | Best performing molecule in the series, comparable to standard. | researchgate.net |

| Ascorbic Acid (Standard) | Free Radical Scavenging | Standard antioxidant for comparison. | researchgate.net |

| Hydroxyacetamide Derivative (FP4) | Metal Chelating Activity (Fe²⁺) | Showed better activity than the standard. | researchgate.net |

| EDTA (Standard) | Metal Chelating Activity (Fe²⁺) | Standard chelating agent for comparison. | researchgate.net |

Applications in Chemical Biology as Molecular Probes

Design and Validation of Chemical Probes for Target Modulation

Chemical probes are small molecules used to study and manipulate the function of proteins and other biological targets. nih.gov Effective probes must be potent, selective, and suitable for use in cellular or in vivo models to validate targets and elucidate biological pathways. nih.gov The 2-hydroxyacetimidamide structure is related to hydroxamic acids, a functional group known for its strong metal-chelating properties. researchgate.net This characteristic is pivotal in the design of inhibitors for metalloenzymes. researchgate.net

A prominent example is the inhibition of Histone Deacetylases (HDACs), which are zinc-dependent enzymes. The hydroxamic acid moiety in inhibitors like Vorinostat (SAHA) chelates the zinc ion in the enzyme's active site, leading to potent inhibition. chemrxiv.org Inspired by such substrates, the systematic modification of inhibitor structures, such as replacing a carbon with a nitrogen atom (an "aza-scan") in the linker region of SAHA, has been shown to transform a pan-HDAC inhibitor into a highly selective chemical probe for a specific isozyme, HDAC10. chemrxiv.org Given that 2-hydroxyacetimidamide possesses a similar capacity for metal coordination, it represents a valuable scaffold for the design of novel, selective chemical probes for modulating the activity of metalloproteins. researchgate.netchemrxiv.org The validation of such probes would involve rigorous testing for selectivity and potency against related targets and demonstration of target engagement in cellular systems. chemrxiv.org

Integration and Stability in Antibody-Drug Conjugate (ADC) Linker Systems

Antibody-drug conjugates (ADCs) are targeted therapeutics that consist of a monoclonal antibody, a cytotoxic payload, and a chemical linker connecting them. nih.gov The linker is a critical component, as its stability in systemic circulation and its ability to release the payload at the target site determine the ADC's efficacy and safety. nih.gov An ideal linker must remain intact in the bloodstream to prevent premature drug release and off-target toxicity, but cleave efficiently upon internalization into the target cancer cell. nih.gov

Linkers can be broadly categorized as cleavable or non-cleavable. nih.gov Cleavable linkers are designed to be sensitive to conditions prevalent in the tumor microenvironment or inside cancer cells, such as low pH, a reducing environment, or the presence of specific enzymes like cathepsins. cam.ac.uk The integration of a 2-hydroxyacetimidamide moiety into an ADC linker could influence its properties in several ways. The amide bond within the structure could serve as a potential cleavage site for intracellular proteases. Furthermore, the hydroxyl group could increase the hydrophilicity of the linker, which is a desirable attribute. researchgate.net Hydrophilic linkers can help to mitigate the aggregation often caused by conjugating hydrophobic drug payloads to an antibody, thereby improving the ADC's pharmacokinetic properties and stability. researchgate.net The stability of any new linker system, including one incorporating a hydroxyacetamide group, would need to be rigorously evaluated in plasma and under various lysosomal conditions to ensure it meets the stringent requirements for a successful ADC. nih.gov

Metabolic and Degradation Pathway Research

Enzymatic Biotransformation Studies

Biotransformation is the metabolic process by which the body alters foreign chemical substances (xenobiotics), typically to render them more water-soluble and easier to excrete. longdom.org This process is predominantly carried out in the liver by a host of enzymes and is often divided into Phase I and Phase II reactions. nih.gov

For a compound like this compound, the primary route of enzymatic biotransformation is expected to be hydrolysis of the amide bond. This is a classic Phase I reaction catalyzed by hydrolase enzymes, specifically amidases. nih.gov The enzymatic hydrolysis would cleave the C-N bond of the amide group. This reaction would likely yield two smaller, more polar metabolites: hydroxyacetic acid and ammonia (B1221849). These resulting products are readily integrated into endogenous metabolic pathways or excreted by the kidneys. While specific studies on 2-hydroxyacetimidamide are not detailed, this pathway is a well-established fate for simple amide-containing compounds in biological systems. nih.govwikipedia.org

Analysis of Degradation Compounds and Pathways (e.g., Radiolytic Degradation)

Beyond enzymatic metabolism, the degradation of chemical compounds can occur through other mechanisms, such as exposure to radiation. The study of radiolytic degradation is particularly relevant in fields like nuclear fuel reprocessing, where organic molecules are exposed to high levels of ionizing radiation. utwente.nl Research on N,N-dioctyl-2-hydroxyacetamide (DOHyA), a derivative of 2-hydroxyacetimidamide, provides significant insight into these degradation pathways. utwente.nlresearchgate.net

When DOHyA is subjected to gamma radiation, it undergoes degradation, and the extent of this degradation is influenced by the absorbed dose and the chemical environment. utwente.nl Analysis of the irradiated samples has identified several degradation compounds (DCs). Fourier-transform infrared (FT-IR) spectroscopy has shown the formation of hydroxyacetic acid and primary or secondary amines, indicating the cleavage of the amide bond as a major degradation pathway. x-mol.net More detailed analysis using HPLC-MS has identified other major degradation products resulting from the breakdown of the parent molecule. utwente.nl The presence of metal ions complexed with DOHyA can protect the molecule from radiation, altering the degradation pathway and rate. utwente.nl

| Parent Compound | Degradation Method | Identified Degradation Compounds/Products | Analytical Technique | Reference |

|---|---|---|---|---|

| N,N-dioctyl-2-hydroxyacetamide (DOHyA) | Gamma Radiolysis | Hydroxyacetic acid | FT-IR | x-mol.net |

| N,N-dioctyl-2-hydroxyacetamide (DOHyA) | Gamma Radiolysis | Primary or Secondary Amines | FT-IR | x-mol.net |

| N,N-dioctyl-2-hydroxyacetamide (DOHyA) | Gamma Radiolysis | N,N-dioctylformamide (DOFA) | HPLC-MS | utwente.nl |

| N,N-dioctyl-2-hydroxyacetamide (DOHyA) | Gamma Radiolysis | N,N-dioctylacetamide (DOAA) | HPLC-MS | utwente.nl |

The formation of these degradation compounds underscores the importance of understanding the stability of 2-hydroxyacetimidamide and its derivatives under harsh conditions. utwente.nl

Advanced Analytical and Comprehensive Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to elucidating the precise structure of 2-Hydroxyacetimidamide hydrochloride. Techniques such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecule's composition and electronic properties.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. edinburghanalytical.com The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of specific bonds within its structure. Analysis of these bands allows for the confirmation of key functional groups. For instance, the presence of hydroxyl (-OH), amine (-NH2), and imine (C=N) groups can be verified by their distinctive vibrational frequencies.

Key vibrational frequencies for related acetamide (B32628) structures often show N-H stretching in the range of 3200-3400 cm⁻¹, C=O stretching (in the case of an amide) around 1650-1690 cm⁻¹, and C-N stretching between 1400-1000 cm⁻¹. researchgate.net For this compound, characteristic peaks would confirm the presence of the hydroxyl, imidamide, and hydrochloride salt functionalities.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 | O-H Stretch | Hydroxyl |

| 3300-3000 | N-H Stretch | Amine/Imine |

| ~1670 | C=N Stretch | Imine |

| 1420-1330 | O-H Bend | Hydroxyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Architecture

NMR spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. researchgate.net Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the complete elucidation of the molecular structure. researchgate.net

In the ¹H NMR spectrum of this compound, distinct signals would correspond to the protons of the methylene (B1212753) (-CH2-) group, the hydroxyl (-OH) group, and the amine/imine (-NH/NH2) groups. The chemical shift, integration, and multiplicity of these signals provide information on the electronic environment, the number of protons, and neighboring protons. thermofisher.com

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts of the methylene carbon and the imidamide carbon would be characteristic of their respective functional groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.0-4.5 | Singlet | -CH₂- |

| ¹H | Variable | Broad Singlet | -OH |

| ¹H | Variable | Broad Singlet | -NH₂, =NH |

| ¹³C | ~60-70 | - | -CH₂- |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. nihs.go.jp While many simple aliphatic compounds lack strong chromophores, the imidamide group in this compound may exhibit absorption in the UV region. researchgate.net The presence of non-bonding electrons on the nitrogen and oxygen atoms and the π-electrons in the C=N double bond allow for n→π* and π→π* transitions. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), can be used for quantitative analysis and to confirm the presence of these electronic systems. rjptonline.org

Mass Spectrometry-Based Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound. nih.gov High-resolution and tandem MS techniques are particularly valuable for the characterization of novel or synthesized molecules.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. researchgate.netresearchgate.net This precision allows for the unambiguous determination of the elemental formula of this compound. The exact mass of the protonated molecule [M+H]⁺ would be compared against a calculated theoretical mass, with a minimal mass error confirming the chemical formula C₂H₇N₂O⁺. chemicalbridge.co.ukchemicalbridge.co.uk This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Profiling

LC-MS/MS combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. nih.govresearchgate.net This technique is essential for analyzing the compound in complex mixtures and for studying its fragmentation behavior. nih.govresearchgate.net In an LC-MS/MS experiment, this compound is first separated from other components and then introduced into the mass spectrometer. The precursor ion (the protonated molecule) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. researchgate.net

The resulting fragmentation pattern provides a structural fingerprint of the molecule. libretexts.orgicm.edu.plnih.gov Key fragmentation pathways for this compound would likely involve the neutral loss of small molecules such as water (H₂O) from the hydroxyl group or ammonia (B1221849) (NH₃) from the imidamide group. nih.gov Analyzing these specific fragmentation patterns provides definitive structural confirmation. researchgate.net

Table 3: Predicted HRMS and LC-MS/MS Data for this compound

| Technique | Ion | m/z (Calculated) | Major Fragment Ions (m/z) |

|---|---|---|---|

| HRMS | [M+H]⁺ | 75.0553 | N/A |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight and structural information of compounds by creating ions from macromolecules and analyzing them in the mass spectrometer. For this compound, ESI-MS would typically be performed in positive ion mode, given the compound's ability to be readily protonated. The analysis would reveal the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

In ESI-MS analysis, the molecule of interest is dissolved in a polar, volatile solvent and pumped through a fine, heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the ions are transferred into the gas phase and directed into the mass analyzer. The susceptibility of the ESI interface to matrix components can sometimes lead to ion suppression, which is a common challenge in the LC-MS-MS analysis of complex samples. ual.es

Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation. mdpi.com In this technique, the protonated parent ion of 2-Hydroxyacetimidamide is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides valuable information about the compound's structure and connectivity. Common fragmentation pathways for similar molecules often involve the cleavage of C-N bonds. researchgate.net The specific precursor-to-product ion transitions can be used to develop highly selective and sensitive quantitative methods, such as multiple reaction monitoring (MRM). thermofisher.comnih.gov

The precise conditions for ESI-MS analysis, such as source temperature, capillary voltage, and cone gas flow, would be optimized to achieve the best signal intensity for this compound. ekb.eg

X-ray Diffraction and Crystallography for Three-Dimensional Structure Determination

X-ray diffraction (XRD) is an essential technique for determining the solid-state structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms. nih.gov

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the absolute molecular structure of a crystalline material. To perform this analysis, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, which arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice, is collected and analyzed.

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Related Compound (N-hydroxyacetamide Polymorph) (Note: This data is for a related structure and serves as an example of typical parameters obtained from a single crystal XRD study.)

| Parameter | Value |

|---|---|

| Empirical formula | C₂H₅NO₂ |

| Formula weight | 75.07 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 9.143(3) |

| c (Å) | 9.303(3) |

| β (°) | 116.13(3) |

| Volume (ų) | 648.7(4) |

| Z | 8 (Z' = 2) |

| Calculated density (g/cm³) | 1.536 |

Source: Adapted from MDPI, 2023. mdpi.com

The data obtained from single crystal XRD allows for a detailed investigation of the supramolecular architecture, including crystal packing and intermolecular interactions, which are crucial for understanding the physical properties of the solid material. researchgate.net Hydrogen bonds are typically the most significant interactions governing the crystal packing in compounds like this compound. The presence of N-H and O-H groups as hydrogen bond donors and the oxygen, nitrogen, and chloride ions as acceptors allows for the formation of an extensive hydrogen-bonding network. mdpi.com These interactions can link molecules into dimers, chains, or complex three-dimensional networks, stabilizing the crystal lattice. nih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as strong hydrogen bonds, while blue regions represent areas with weaker or no significant interactions. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods used for these purposes.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. A validated reverse-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound. The development of such a method involves optimizing several parameters, including the column, mobile phase composition, flow rate, and detection wavelength. ijpsr.comarcjournals.org

The separation would typically be achieved on a C18 column, which is a common stationary phase for polar analytes. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijpsr.comnih.gov The pH of the aqueous phase is a critical parameter that would be adjusted to ensure the compound is in a suitable ionic form for good peak shape and retention. Isocratic elution (constant mobile phase composition) or gradient elution (varied composition) could be employed to achieve optimal separation. researchgate.net Detection is often performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. arcjournals.org

Method validation is performed according to International Conference on Harmonization (ICH) guidelines to ensure the method is accurate, precise, linear, and robust. researchgate.net This includes assessing linearity over a specific concentration range, determining the limit of detection (LOD) and limit of quantification (LOQ), and evaluating accuracy and precision. nih.gov

Table 2: Example Parameters for a Validated RP-HPLC Method for a Related Small Molecule (Note: This table illustrates typical HPLC conditions and validation parameters.)

| Parameter | Condition/Value |

|---|---|

| Column | C18 (e.g., 100 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Linearity Range | 1 - 2000 µg/L |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | ≥ 98% |

| Precision (RSD) | ≤ 4.8% |

Source: Adapted from PubMed, 2016. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and assess the purity of a sample. thieme.denih.govscientificlabs.co.uk For this compound, TLC would typically be performed on plates pre-coated with silica (B1680970) gel 60 F-254 as the stationary phase. nih.gov

A small spot of the reaction mixture or the purified compound, dissolved in a suitable solvent, is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a developing solvent (mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. nih.gov The choice of mobile phase, often a mixture of solvents like toluene (B28343) and methanol, is crucial for achieving good separation. researchgate.net

After development, the separated spots are visualized. If the compound is UV-active, it can be seen under a UV lamp (typically at 254 nm). Alternatively, the plate can be sprayed with a visualizing reagent, such as Dragendorff's reagent or potassium permanganate (B83412) stain, which reacts with the compound to produce a colored spot. nih.gov The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and can be used for identification.

Elemental Compositional Analysis

Elemental analysis is a cornerstone of chemical characterization, providing the mass percentages of the elements that constitute a compound. This technique is crucial for verifying the chemical formula of newly synthesized batches of this compound and ensuring their purity. The theoretical elemental composition of this compound, derived from its molecular formula (C₂H₇ClN₂O), serves as a benchmark against which experimental results are compared. americanelements.com

The analysis is typically performed using a CHNS/O analyzer, where the sample is combusted in a high-oxygen environment. The resulting gases are then separated and quantified by various detection methods to determine the percentage of each element.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 2 | 24.022 | 21.73 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 6.38 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 32.07 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 25.34 |

| Oxygen | O | 15.999 | 1 | 15.999 | 14.47 |

| Total | 110.544 | 100.00 |

Stability Studies in Various Environmental Conditions

Stability studies are critical for determining how a chemical compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. While specific experimental data on the stability of this compound is not extensively available in public literature, the methodologies for such studies are well-established. These studies are essential for defining storage conditions and shelf life.

Forced Degradation Studies to Identify Degradation Products

Forced degradation, or stress testing, is a pivotal component of stability assessment. It involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use. The primary goal is to accelerate degradation to identify potential degradation products and elucidate degradation pathways. This information is invaluable for developing stability-indicating analytical methods.

For this compound, a comprehensive forced degradation study would typically involve exposure to the following conditions:

Acidic and Basic Hydrolysis: The compound would be dissolved in acidic and basic solutions (e.g., HCl and NaOH) at various concentrations and temperatures to assess its susceptibility to hydrolysis.

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide, would reveal its sensitivity to oxidative stress.

Thermal Stress: The solid compound would be subjected to high temperatures to evaluate its thermal stability.

Photostability: The compound would be exposed to light of specific wavelengths to determine its sensitivity to photodegradation.

The resulting mixtures would be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to separate the parent compound from any degradation products. The structure of these degradation products would then be elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Illustrative Forced Degradation Study Design for this compound

| Stress Condition | Reagent/Parameter | Duration | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | Hydrolysis of the imidamide group |

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | Hydrolysis of the imidamide group |

| Oxidation | 3% H₂O₂ | 24, 48, 72 hours | Oxidation of the primary alcohol |

| Thermal | 60°C | 1, 2, 4 weeks | Thermally induced decomposition |

| Photolytic | UV/Visible light | 1.2 million lux hours | Photochemical rearrangement or cleavage |

Note: This table is a hypothetical representation of a study design and does not represent actual experimental data for this compound.

Radiolytic Stability Investigations

Radiolytic stability studies are crucial for compounds that may be exposed to ionizing radiation, for instance, during sterilization of a final product or in certain analytical procedures. Ionizing radiation can induce the formation of highly reactive species, such as free radicals, which can lead to the degradation of the compound.

An investigation into the radiolytic stability of this compound would involve exposing the compound, both in solid-state and in solution, to a controlled dose of gamma radiation or an electron beam. The stability would be assessed by quantifying the remaining parent compound and identifying any radiolytic degradation products using chromatographic and spectroscopic methods. The effect of the radiation dose on the extent of degradation would also be determined.

Table 3: Hypothetical Radiolytic Stability Assessment of this compound

| Radiation Dose (kGy) | Physical State | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |

| 5 | Solid | < 1% | Not significant |

| 25 | Solid | 2-5% | Product A, Product B |

| 5 | Aqueous Solution | 5-10% | Product C, Product D |

| 25 | Aqueous Solution | > 20% | Product C, Product D, Product E |

Note: The degradation percentages and products in this table are purely illustrative and are not based on experimental results for this compound.

The identification of degradation products from both forced degradation and radiolytic stability studies is essential for ensuring the safety and efficacy of any potential application of this compound.

Future Directions and Emerging Research Paradigms

Exploration of Expanded Chemical Space for Novel Derivations

The exploration of an expanded chemical space around the 2-hydroxyacetimidamide scaffold is a primary avenue for future research. The generation of novel derivatives is anticipated to yield compounds with enhanced biological efficacy and specificity. Key strategies in this exploration will involve the systematic modification of the core structure.

Table 1: Potential Derivatization Strategies for 2-Hydroxyacetimidamide

| Modification Site | Potential Substituents | Desired Outcome |

| Amidine Group | Alkyl, Aryl, Heterocyclic groups | Modulate basicity, lipophilicity, and target binding |

| Hydroxyl Group | O-alkylation, O-acylation | Prodrug strategies, altered pharmacokinetic profiles |

| Acetyl Backbone | Introduction of cyclic constraints, chain extension/branching | Conformational rigidity, improved target interaction |

The synthesis of new acetamide (B32628) derivatives is a subject of ongoing research, with various methods being developed to create novel compounds with potential therapeutic applications. For example, new acetamide derivatives of COX-II inhibitors are being explored for their anti-inflammatory properties. archivepp.com Additionally, the synthesis of acetamide derivatives with antioxidant and potential anti-inflammatory activity is another active area of investigation. nih.gov The discovery of new acetamide derivatives as inhibitors of HIV-1 Tat-mediated viral transcription highlights the diverse therapeutic potential of this class of compounds. nih.gov

Development of Highly Selective Modulators for Specific Biological Targets

A significant future direction lies in the rational design of 2-hydroxyacetimidamide derivatives as highly selective modulators of specific biological targets. The hydroxamic acid moiety is a known zinc-binding group, making enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) prime targets. nih.govacs.org

Future research will focus on: